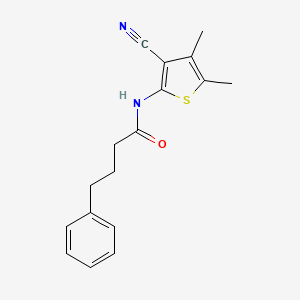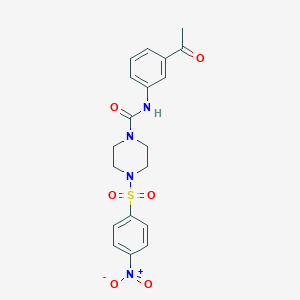![molecular formula C18H19N3O6S B4181115 N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4181115.png)
N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide
Overview
Description
N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholinylsulfonyl group attached to a phenyl ring, which is further connected to a nitrophenylacetamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitrophenylacetic acid with 3-(4-morpholinylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is then purified using column chromatography to obtain the desired product in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Major Products Formed
Reduction: Formation of N-[3-(4-morpholinylsulfonyl)phenyl]-2-(4-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-nitrophenylacetic acid and 3-(4-morpholinylsulfonyl)aniline.
Scientific Research Applications
N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide primarily involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and, consequently, DNA . By inhibiting DHFR, the compound can disrupt DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-Morpholinylsulfonyl)phenyl]-3-(4-nitrophenyl)acrylamide
- N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide
Uniqueness
N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c22-18(12-14-4-6-16(7-5-14)21(23)24)19-15-2-1-3-17(13-15)28(25,26)20-8-10-27-11-9-20/h1-7,13H,8-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHGOPKALZAJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B4181037.png)
![7-(2-Cyclohexylethyl)-2-pyrazin-2-yl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4181059.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-ethoxyphenyl)-3-thiophenecarboxamide](/img/structure/B4181063.png)







![3-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4181128.png)
![N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4181130.png)

![N-[2-(METHYLSULFANYL)PHENYL]OXOLANE-2-CARBOXAMIDE](/img/structure/B4181148.png)
